molecular formula C14H16N4O B12911334 5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one CAS No. 111652-46-1

5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one

Cat. No.: B12911334
CAS No.: 111652-46-1
M. Wt: 256.30 g/mol
InChI Key: YYLRPYWFTFVEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines under controlled conditions to form the imine group. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:

The uniqueness of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

111652-46-1

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-amino-3-phenyl-6-(propan-2-yliminomethyl)pyrimidin-4-one

InChI

InChI=1S/C14H16N4O/c1-10(2)16-8-12-13(15)14(19)18(9-17-12)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3

InChI Key

YYLRPYWFTFVEQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=CC1=C(C(=O)N(C=N1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.